Product packaging for Carbon(Cat. No.:CAS No. 7440-44-0)

Carbon

Cat. No.: B3417257
CAS No.: 7440-44-0
M. Wt: 12.011 g/mol
InChI Key: OKTJSMMVPCPJKN-UHFFFAOYSA-N
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Description

Graphite, an allotrope of carbon, is a critical material for advanced research due to its unique layered structure, high thermal and electrical conductivity, and exceptional stability under extreme conditions. Its this compound atoms are arranged in a hexagonal lattice, forming sheets that slide easily, granting lubricity and mechanical strength . In energy storage, graphite is the dominant anode material in lithium-ion batteries, facilitating lithium-ion intercalation with a theoretical capacity of 372 mAh/g for natural graphite . It is also fundamental in developing high-performance supercapacitors, where its functionalized forms can enhance specific capacitance and power density . Beyond batteries, graphite serves as a neutron moderator in nuclear reactors, including next-generation molten-salt and high-temperature gas designs, where its lifespan is influenced by radiation-induced changes to its pore structure and volume . Recent studies show that controlling graphite's pore size distribution and creating interlocked graphene-graphite configurations can significantly enhance its thermal (up to 2253 W m⁻¹ K⁻¹) and electrical (210 S cm⁻¹) properties, opening new avenues for thermoelectric and composite materials . This reagent is provided as high-purity, fine flake graphite, optimized for applications in battery anode research , conductive polymer composites , and nuclear material studies . FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C B3417257 Carbon CAS No. 7440-44-0

Properties

IUPAC Name

carbon
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTJSMMVPCPJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C
Record name VEGETABLE CARBON
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

64365-11-3 (activated), 16291-96-6 (Parent)
Record name Charcoal, activated [USP]
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DSSTOX Substance ID

DTXSID9027651, DTXSID2049634, DTXSID10905072, DTXSID501029268, DTXSID801019028
Record name Carbon
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Record name Graphite
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Record name Diamond
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Record name Graphene
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Record name Activated charcoal
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Molecular Weight

12.011 g/mol
Source PubChem
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Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Black, odourless powder, Black powder or crystals; [Sax], BLACK POWDER OR SOLID IN VARIOUS FORMS. ODOURLESS WHEN PURE., Black grains that have been treated to improve absorptive ability., Steel gray to black, greasy feeling, odorless solid.
Record name Carbon
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Record name VEGETABLE CARBON
Source EU Food Improvement Agents
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Record name CARBON
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Record name GRAPHITE (SYNTHETIC)
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Record name Graphite (synthetic)
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Boiling Point

Sublimes at 3642 °C; triple point (graphite-liquid-gas), 4492 °C at a pressure of 101.325 kPa, >4000 °C, Sublimes
Record name CARBON
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Record name CARBON
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Record name Graphite (synthetic)
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Solubility

Insoluble in water and organic solvents, Insoluble in organic solvents, Activated carbon is generally considered to exhibit low affinity for water., Insoluble in water, INSOL IN WATER OR OTHER KNOWN SOLVENTS, Solubility in water: none, Insoluble
Record name VEGETABLE CARBON
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Record name ACTIVATED CHARCOAL
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Record name CARBON
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Record name Graphite (synthetic)
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Density

0.08 to 0.5, Properties of U.S. Activated Carbon [Table#3777], The apparent density of beech charcoal is 0.45 g/mL and that of pine charcoal is 0.28 g/mL; the density of pore-free charcoal ranges between 1.38 and 1.46 g/mL, depending on the kind of wood; the porosity of beech charcoal is ca 70%; the bulk density of charcoal, which depends on the kind of wood and the size of the pieces, ranges from 180 to 220 kg/cu m; the heating value ranges between 29 and 33 kJ/g, Relative density (water = 1): 1.8-3.51, 1.5-1.8
Record name ACTIVATED CHARCOAL
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Record name CARBON
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Record name CARBON
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Record name Graphite (synthetic)
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Vapor Pressure

1 mm Hg at 3586 °C, 0 mmHg (approx)
Record name CARBON
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Graphite (synthetic)
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URL https://www.cdc.gov/niosh/npg/npgd0307.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Concns of individual polynuclear aromatic hydrocarbons (eg, anthracene, benzacridines, benzofluoranthenes, benzopyrenes, pyrene, etc) can range from <0.5 to 432 mg/kg /Carbon blacks/, Traces of Fe, SiO2, etc
Record name CARBON
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Color/Form

FINE BLACK POWDER, Black porous soild, course granules or powder, Steel gray to black greasy feeling solid.

CAS No.

7440-44-0, 7782-42-5, 7782-40-3, 16291-96-6, 64365-11-3, 1034343-98-0
Record name Carbon
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Record name ACTIVATED CHARCOAL
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Melting Point

Melting point equals greater than 3500 °C, MW: 760.642 Yellow needles of plates. MP: >280 °C. Soluble in organic solvents /Fullerene-60/, MW: 840.749. Red-brown solid. MP: >280 °C. Soluble in benzene, toluene /Fullerene-70/, >3500 °C, 6602 °F (Sublimes)
Record name Carbon
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Advanced Synthesis and Fabrication Methodologies for Graphitic Materials

Top-Down Approaches for Graphite (B72142) Exfoliation

Top-down methods involve the exfoliation or delamination of bulk graphite into thinner layers, ranging from few-layer graphene (FLG) to single-layer graphene (SLG). These techniques leverage various forces and chemical reactions to overcome the interlayer van der Waals forces.

Mechanical Exfoliation Techniques for Layered Graphitic Structures

Mechanical exfoliation is a direct method to peel off layers from bulk graphite. This approach relies on applying mechanical force to separate the weakly bonded graphene sheets.

One of the most well-known mechanical exfoliation techniques is the "Scotch tape" method, first demonstrated by Geim and Novoselov. nih.govnuaa.edu.cngraphenesq.com This technique involves repeatedly peeling highly oriented pyrolytic graphite (HOPG) using adhesive tape. nih.govnuaa.edu.cn By applying normal force, the van der Waals attraction between layers is overcome, resulting in progressively thinner graphite flakes, eventually yielding single-layer graphene. nuaa.edu.cnnih.gov While this method can produce high-quality, large-area graphene flakes essential for fundamental research and device prototyping, it is not suitable for large-scale production due to its low yield and time-consuming nature. nih.govnuaa.edu.cnazonano.com

Other mechanical methods include ball milling, which uses mechanical impact and shearing forces to exfoliate graphite powder. bohrium.commdpi.com Wet ball milling, for instance, can produce few-layer graphene nanosheets. mdpi.com However, mechanical methods can sometimes lead to particle agglomeration and may introduce defects or reduce the lateral size of the graphene flakes. nuaa.edu.cnbohrium.com

Liquid-Phase Exfoliation Strategies for Graphene-like Materials

Liquid-phase exfoliation (LPE) is a scalable top-down method that disperses graphite flakes in a liquid medium to produce few-layer graphene. nih.govazonano.comwikipedia.org This technique is becoming increasingly desirable due to its cost-efficiency, use of inexpensive graphite, scalability, and the ability to produce relatively defect-free graphene that can be dispersed and deposited in various environments. nih.gov

The LPE process typically involves immersing graphite in a suitable solvent, followed by the application of energy through methods like ultrasonication or high-shear mixing. nih.govazonano.comwikipedia.org The solvent plays a crucial role; effective exfoliation occurs when the surface tension of the solvent is close to the surface energy of graphene (around 40 mJ/m²). nih.gov This minimizes the enthalpy of mixing and reduces the van der Waals forces between layers, facilitating exfoliation. nih.gov Common solvents include N-Methyl-2-pyrrolidone (NMP). azonano.com

Surfactants or polymers can also be added to the liquid medium to help stabilize the exfoliated nanosheets and prevent re-aggregation. azonano.comwikipedia.org These stabilizers can coat the graphene surfaces, acting as a barrier. azonano.com LPE typically yields graphene nanosheets that are a few monolayers thick, with lateral sizes ranging from tens of nanometers to several microns. wikipedia.org While LPE is more scalable than mechanical cleavage, the resulting graphene can have a distribution in lateral size and thickness, and the process can be time-consuming. wikipedia.orgrsc.org

Research findings indicate that LPE can produce few-layer graphene nanosheets with lateral sizes around 300 nm using hydrodynamic cavitation in a 'lab-on-a-chip' system. rsc.org Another study demonstrated a graphene oxide-assisted LPE process that achieved an exfoliation yield of over 40% for single to few-layer graphene with good quality (high C/O ratio, low defects, and high lateral size). acs.org

Electrochemical Exfoliation Processes of Bulk Graphite

Electrochemical exfoliation (ECE) is an attractive top-down method for producing solution-processed 2D materials like graphene from bulk graphite. rsc.org This technique offers advantages such as a relatively simple setup, operation under ambient conditions, and the ability to tune product quality by adjusting parameters like voltage, electrolyte type, and current. rsc.org

The general principle involves applying a potential difference between a graphite working electrode and a counter electrode immersed in an electrolyte. rsc.orgbohrium.comrsc.org This applied voltage drives the intercalation of ions from the electrolyte into the interlayer spacing of the graphite. rsc.orgbohrium.comresearchgate.netacs.org The intercalation expands the graphite layers. rsc.orgacs.org Depending on the electrolyte and applied potential (anodic or cathodic), gaseous species can form between the layers, further promoting exfoliation and delamination of graphene nanosheets from the bulk graphite. rsc.orgresearchgate.net

Anodic exfoliation typically uses a positive potential, driving the intercalation of anions. rsc.org Sulfate ions (SO₄²⁻) are efficient intercalants due to their size being similar to the graphite interlayer spacing. rsc.org Cathodic exfoliation involves the attraction and intercalation of cations by a negative bias. acs.org

ECE can produce few-layer graphene nanosheets, often with large lateral sizes. rsc.org Studies have shown high yield preparation of thin graphene nanosheets (1-3 layers) with lateral sizes typically greater than 5 μm using anodic ECE. rsc.org Parameters such as pH, applied voltage, and electrolyte solution significantly affect the quality of the resulting graphene. bohrium.com While ECE can avoid the use of harsh chemical oxidants, the resulting graphene may still contain defects or residual electrolyte species. rsc.orgbohrium.com

Research highlights include a facile electrochemical exfoliation approach using a sodium hydroxide/hydrogen peroxide/water system, yielding high-quality, anodic few-layer graphene nanosheets with a high yield (95%) under ambient conditions. bohrium.com Another study demonstrated an automated electrochemical process for producing graphene oxide (GO) from graphite, showing that electrochemically exfoliated GO can be comparable to chemically produced GO in terms of composition and structure. mdpi.com

Chemical Oxidation-Reduction Routes for Graphitic Precursors (e.g., Graphene Oxide Synthesis from Graphite)

Chemical oxidation-reduction is a widely used top-down approach for preparing graphene, primarily through the intermediate formation of graphene oxide (GO) from graphite. nih.govgraphenesq.comresearchgate.net This method allows for the mass production of graphene flakes at a relatively low cost. graphenesq.com

The process typically begins with the oxidation of graphite using strong oxidizing agents, such as in the Hummers' method. nih.govazonano.com This introduces oxygen-containing functional groups (like hydroxyl, epoxy, and carboxyl groups) onto the basal planes and edges of the graphite layers, increasing the interlayer spacing and making the material hydrophilic and dispersible in water and polar solvents. mdpi.comresearchgate.net The resulting graphene oxide is a single carbon layer with disrupted sp² hybridization due to the presence of these functional groups. researchgate.net

Following oxidation, the graphene oxide is exfoliated, often through sonication, to separate the individual GO sheets. nih.govgraphenesq.com The exfoliated GO can then be reduced using chemical, thermal, or electrochemical methods to restore the electronic properties closer to that of pristine graphene, resulting in reduced graphene oxide (rGO). nih.govazonano.com

While chemical oxidation-reduction is effective for mass production and yields large quantities of graphene flakes suitable for various applications (e.g., fillers in composites, conductive inks), the resulting rGO often contains residual defects and functional groups compared to graphene produced by direct exfoliation methods. graphenesq.com The oxidation process itself can introduce defects into the graphene structure. nih.govazonano.com

Data from research on electrochemically exfoliated GO (EGO) compared to chemically produced GO (CGO) shows similarities in properties. For example, XRD patterns show a shift in the 002 peak for both EGO and CGO compared to graphite, indicating increased interlayer spacing due to oxygen functional groups. mdpi.com

Bottom-Up Synthesis of Graphitic Structures

Bottom-up approaches involve building graphitic structures from smaller this compound-containing precursors, typically atoms or molecules. These methods offer greater control over the structure and properties of the synthesized material.

Chemical Vapor Deposition (CVD) for Graphitic Film Growth

Chemical Vapor Deposition (CVD) is a prominent bottom-up technique for synthesizing high-quality, large-area graphitic films, including single-layer and few-layer graphene. nih.govu-tokyo.ac.jp This method is particularly valuable for producing graphene films on various substrates for electronic and optoelectronic applications. nih.govresearchgate.netaip.org

The CVD process involves introducing a this compound-containing gas precursor (such as methane (B114726) or propane) into a reactor containing a heated substrate, often a metal like copper or nickel, which acts as a catalyst. nih.govresearchgate.netaip.org At elevated temperatures, the precursor gas decomposes, and this compound atoms are deposited onto the substrate surface. nih.gov The this compound atoms then arrange themselves into a hexagonal lattice structure, forming graphitic layers. nih.gov

Different CVD setups exist, including hot-wall and cold-wall reactors, and variations like plasma-enhanced CVD (PECVD) are also used. nih.govresearchgate.net The process parameters, such as temperature, gas flow rates and ratios (e.g., methane to hydrogen), pressure, and growth time, significantly influence the nucleation, growth rate, thickness, and quality of the graphitic film. nih.govresearchgate.netnih.gov The choice of substrate also plays a critical role in the growth process and the resulting film properties. nih.govpurdue.edu For instance, copper is often used for growing single-layer graphene due to its limited this compound solubility, while nickel can yield thicker, multi-layer films. purdue.edu

Research findings highlight the ability of CVD to produce well-ordered graphite films with nanometer thickness on substrates like nickel. researchgate.net Studies have investigated the effect of growth parameters on graphene domain size and surface coverage, leading to the development of two-step CVD processes to synthesize films with larger domains. nih.gov CVD can produce continuous and patterned graphite-like films with controllable thickness (up to 500 nm) on nickel foil, exhibiting properties like strong mechanical strength, chemical stability, and good electrical conductivity. researchgate.net

While CVD can yield high-quality graphene, challenges remain in achieving the same level of perfection as mechanically exfoliated graphene, and the process can sometimes result in defects or wrinkles. nih.gov However, the ability to grow large-area, continuous films directly on substrates makes CVD a highly promising technique for scalable production. u-tokyo.ac.jpresearchgate.net

Table 1: Summary of Top-Down Exfoliation Techniques

TechniqueMechanismTypical OutputAdvantagesDisadvantagesScalability
Mechanical ExfoliationApplying mechanical force (normal or lateral) to overcome van der Waals forces. nuaa.edu.cnnih.govHigh-quality SLG/FLG flakesProduces high-quality, low-defect graphene. nuaa.edu.cnnih.govLow yield, time-consuming, not suitable for mass production. nih.govnuaa.edu.cnazonano.comLow
Liquid-Phase ExfoliationDispersing graphite in solvent with energy input (sonication, shear mixing). nih.govazonano.comwikipedia.orgFLG/SLG nanosheets in suspensionCost-efficient, scalable, uses inexpensive graphite, dispersible. nih.govazonano.comVariable lateral size and thickness, can be time-consuming. wikipedia.orgrsc.orgHigh
Electrochemical ExfoliationIon intercalation driven by applied voltage, leading to layer expansion and delamination. rsc.orgresearchgate.netacs.orgFLG nanosheets in solutionSimple setup, ambient conditions, tunable product quality. rsc.orgPotential for defects or residual electrolyte species. rsc.orgbohrium.comHigh
Chemical Oxidation-ReductionOxidation to GO, followed by exfoliation and reduction to rGO. nih.govazonano.comGO/rGO flakes in dispersionSuitable for mass production, low cost. graphenesq.comResulting rGO has defects and residual functional groups. graphenesq.comresearchgate.netHigh

Table 2: Key Parameters and Outcomes in CVD of Graphitic Films

ParameterInfluence on GrowthResearch Findings Example
Substrate MaterialCatalytic activity, this compound solubility, surface morphology affects film quality. nih.govpurdue.eduGrowth on Ni can yield thicker films; Cu is preferred for single-layer growth. purdue.edu Graphitic films grown on AlN/Si templates. aip.org
TemperatureAffects precursor decomposition rate and this compound diffusion on the substrate. nih.govHigher temperatures can influence domain size and growth rate. nih.gov
Gas CompositionRatio of this compound source (e.g., CH₄) to carrier gas (e.g., H₂) affects growth rate and film properties. nih.govresearchgate.netMethane/hydrogen mixture used for growth on Ni. researchgate.net Propane used as this compound source for growth on AlN/Si. aip.org
PressureInfluences gas phase reactions and deposition rate. nih.govLow pressure can increase the proportion of monolayer graphene. u-tokyo.ac.jp
Growth TimeDetermines the thickness of the deposited film. researchgate.netFilm thickness can be regulated by growth process time (e.g., up to 500 nm on Ni). researchgate.net
Cooling RateCan affect the number of layers and film quality, especially on catalytic substrates. u-tokyo.ac.jpRapid cooling after growth on Ni can influence film structure. researchgate.net Controlling cooling rate can increase the proportion of monolayer graphene. u-tokyo.ac.jp

Epitaxial Growth Techniques on Substrates for Graphitic Layers

Epitaxial growth is a powerful technique for creating highly ordered graphitic layers, often referred to as epitaxial graphene, on various substrates. This method typically involves the thermal decomposition of a substrate containing this compound or the deposition of this compound precursors onto a heated substrate. The substrate acts as a template, dictating the crystallographic orientation and structure of the growing graphitic layers.

A prominent approach is the epitaxial growth of graphene on silicon carbide (SiC) substrates through thermal decomposition. mdpi.comwikipedia.org This process relies on the preferential sublimation of silicon atoms from the SiC surface at high temperatures, leaving behind a this compound-rich surface that reconstructs into graphene layers. mdpi.com The properties of the resulting graphene layers are influenced by the SiC polytype (e.g., 4H-SiC, 6H-SiC) and the surface termination (silicon-terminated or this compound-terminated face). mdpi.comwikipedia.orgmdpi.com

On the silicon-terminated face of SiC, a this compound-rich buffer layer forms at the interface between the SiC and the graphene. wikipedia.org This buffer layer is partially covalently bonded to the SiC substrate and serves as a template for subsequent graphene growth. wikipedia.org The graphene layer grown on this buffer layer is electronically decoupled, exhibiting properties similar to freestanding monolayer graphene. wikipedia.org The number of graphene layers can be controlled by adjusting growth parameters such as annealing temperature and time. wikipedia.org

Growth on the this compound-terminated face of SiC results in different growth kinetics and morphology. mdpi.com Layers grown on the this compound face are often rotated relative to the underlying layers, leading to twisted multilayer graphene. wikipedia.org This rotational disorder can result in electronic properties characteristic of isolated graphene monolayers, even in multilayer films. wikipedia.org

Another substrate used for epitaxial graphene growth is copper. Chemical Vapor Deposition (CVD) of hydrocarbons, such as methane (CH₄), on copper substrates is a common method. researchgate.net Copper's low this compound solubility favors surface-controlled growth, often resulting in predominantly monolayer graphene. wikipedia.org Strategies have been developed to grow graphene sheets with areas up to 1 cm² using CVD on copper. researchgate.net The quality and morphology of epitaxial graphene can be influenced by factors such as substrate surface preparation and the use of catalysts or buffer layers. mdpi.com

Synthesis of Graphite Intercalation Compounds (GICs)

Graphite Intercalation Compounds (GICs) are formed by inserting atoms or molecules (intercalates) between the layers of graphite. This intercalation process modifies the electronic and structural properties of the graphite host material. GICs are broadly classified as donor-type or acceptor-type, depending on whether the intercalate donates or accepts electrons from the graphite layers. bohrium.com The arrangement of intercalate layers within the graphite structure is described by "stages," where the stage number indicates the number of graphite layers between successive intercalate layers. wikipedia.org

Several methods exist for synthesizing GICs, including vapor-phase reaction, reaction of graphite with molten alkali metals, high-pressure reactions, reactions in solvents, and electrochemical methods. oup.com

Chemical Intercalation Procedures for Graphite Modification

Chemical intercalation typically involves treating graphite with strong oxidizing or reducing agents in the presence of the desired intercalate species. This method relies on redox reactions to facilitate the insertion of ions or molecules into the graphite lattice. wikipedia.org

For donor-type GICs, such as alkali metal GICs, vapor-phase reaction is a popular method. oup.com In a typical two-zone method, graphite and an alkali metal are heated in a vacuum-sealed tube with different temperature zones for the graphite and the alkali metal. oup.com The vapor pressure of the alkali metal is controlled by its temperature, driving the intercalation into the graphite. oup.com Direct reaction of molten alkali metal with graphite powder can also be used, leading to a more rapid reaction. oup.com Alkali metals can also be intercalated from solutions in liquid ammonia (B1221849) or organic solvents like dimethyl sulphoxide (DMSO). oup.com

Acceptor-type GICs, such as graphite bisulfate and graphite perchlorate (B79767), can be prepared by treating graphite with strong oxidizing agents in the presence of strong acids. wikipedia.org For instance, graphite bisulfate ([C₂₄]⁺[HSO₄]⁻·2H₂SO₄) is synthesized by reacting graphite with strong oxidizing agents in concentrated sulfuric acid. wikipedia.orgwikipedia.org In this process, the this compound layers are oxidized, and anions from the acid are intercalated to maintain charge neutrality. wikipedia.org Similarly, graphite perchlorate can be prepared using perchloric acid. wikipedia.orgwikipedia.org The use of different oxidizing agents, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), potassium persulfate (K₂S₂O₈), and chromium trioxide (CrO₃), can influence the structural disorder and stage formation in graphite bisulfate synthesis. bohrium.commdpi.com The addition of water-binding agents like phosphorus pentoxide (P₂O₅) can enhance intercalation efficiency and promote the formation of lower-stage GICs. bohrium.commdpi.com

Chemical intercalation procedures can sometimes involve the use of specific solvents or co-intercalates to facilitate the process or achieve desired structures. For example, novel GICs containing crown ethers have been synthesized using reductive intercalation of alkali metal-amine complexes followed by co-intercalate exchange, or by direct reaction with graphite, an alkali metal, a crown ether, and an electrocatalyst. acs.org

Electrochemical Intercalation Processes for Advanced Graphitic Materials

Electrochemical intercalation provides a versatile and often more controlled method for synthesizing GICs, particularly for applications in energy storage devices like batteries. This method involves applying an electrical potential to a graphite electrode in an electrolyte containing the desired intercalating ions.

Electrochemical intercalation can be used for both cation and anion intercalation into graphite. For instance, alkali metal ions like lithium (Li⁺), potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺) can be electrochemically intercalated into graphite, forming donor-type GICs. rsc.orgjst.go.jp This process is fundamental to the operation of lithium-ion batteries, where lithium ions reversibly intercalate into and deintercalate from the graphite anode. wikipedia.orgjst.go.jp The achievable capacity of a graphite cathode in dual-ion batteries is related to the composition of the resulting GIC. bohrium.com For example, LiC₆ represents a stage-1 compound with a theoretical capacity of 372 mAh g⁻¹. jst.go.jp Electrochemical intercalation of rubidium into graphite has shown the formation of staged compounds like RbC₈ (stage 1), RbC₂₄ (stage 2), and RbC₃₆ (stage 3). rsc.org

Electrochemical intercalation of anions into graphite is also possible, leading to acceptor-type GICs. bohrium.comnih.gov This is relevant for technologies like dual-ion batteries where anions intercalate into the graphite cathode. bohrium.comnih.gov Electrolyte composition, including the type and concentration of anions and the solvent, significantly impacts the electrochemical performance, such as oxidation potential, rate capability, and cycling stability. bohrium.comnih.gov Smaller anions, such as AlCl₄⁻ and Br⁻, have been shown to increase the capacity of graphite cathodes. nih.gov

Electrochemical methods can also be employed to synthesize covalent-type graphitic materials, such as graphite oxide, through the overoxidation of anion GICs. bohrium.comnih.gov Factors like the electrolyte solution, applied potential, and type of graphite influence the formation of graphite oxide. bohrium.com In-situ techniques like electrochemical atomic force microscopy (AFM) can provide insights into the dimensional changes and mechanisms of electrochemical intercalation, revealing phenomena like the increase in interlayer spacing during anion intercalation. researchgate.net

Sophisticated Characterization Techniques for Graphitic Systems

Spectroscopic Analysis of Graphite (B72142) and Derivatives

Spectroscopic techniques are indispensable for probing the atomic and molecular characteristics of graphitic materials. They rely on the interaction of electromagnetic radiation with the material to reveal information about its electronic structure, vibrational modes, and chemical composition.

Raman spectroscopy is a powerful non-destructive technique for the characterization of carbon materials, including graphite. It provides a wealth of information regarding the crystalline structure, disorder, and the number of graphene layers. The Raman spectrum of graphitic materials is typically dominated by a few key peaks. rsc.org

The G band , appearing around 1582 cm⁻¹, is characteristic of all sp² this compound materials and arises from the in-plane stretching of the C-C bonds (E₂g phonon mode at the Brillouin zone center). rsc.org Its position is sensitive to strain and doping. The D band , which appears around 1350 cm⁻¹ (for a 514.5 nm laser), is known as the disorder or defect band. scispace.com Its presence indicates structural imperfections, such as vacancies, grain boundaries, or amorphous this compound. The D band originates from a double-resonance process involving a phonon near the K-point of the Brillouin zone, which is activated by defects. scispace.comfu-berlin.de

Another prominent feature is the 2D band (also referred to as the G' band), which is the second order of the D band and appears around 2700 cm⁻¹. Unlike the D band, the 2D band is present even in defect-free graphite and is a result of a two-phonon double-resonance process. scispace.comresearchgate.net The shape, position, and intensity of the 2D band are highly sensitive to the number of graphene layers, making it a reliable tool for determining layer thickness. For instance, single-layer graphene exhibits a sharp, single Lorentzian peak for the 2D band, which evolves into a broader, multi-component peak as the number of layers increases, eventually approaching the spectrum of bulk graphite.

The intensity ratio of the D and G bands (ID/IG) is widely used to quantify the degree of disorder in graphitic materials. A higher ratio generally signifies a higher concentration of defects.

Table 1: Key Raman Peaks in Graphite and Their Significance

Raman BandApproximate Position (cm⁻¹)OriginSignificance
D Band ~1350Double resonance, activated by defectsPresence and intensity indicate structural disorder and defects.
G Band ~1582In-plane C-C bond stretching (E₂g phonon)Characteristic peak for sp² this compound structures; sensitive to strain and doping. rsc.org
D' Band ~1620Intra-valley double resonance processAnother defect-activated peak, often seen as a shoulder on the G band in defected graphite. cam.ac.uk
2D (G') Band ~2700Second order of the D band (two-phonon double resonance)Shape and position are sensitive to the number of graphene layers; used for layer analysis. cam.ac.uk

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic state of elements within the top 1 to 10 nm of a material's surface. azom.comwikipedia.org In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its chemical environment. libretexts.org

For graphite, XPS is particularly useful for quantifying the presence of non-carbon elements (especially oxygen) and for analyzing the nature of this compound bonding. The high-resolution C1s spectrum of pure, crystalline graphite shows a primary peak corresponding to sp²-hybridized this compound atoms at a binding energy of approximately 284.2 eV. libretexts.org The presence of defects or sp³-hybridized this compound can give rise to a component at a slightly higher binding energy, around 285-286 eV. libretexts.org

In oxidized forms of graphite, such as graphite oxide or graphene oxide, the C1s spectrum becomes more complex and can be deconvoluted into several peaks corresponding to different oxygen-containing functional groups. These typically include:

C-O (hydroxyl and epoxy groups)

C=O (carbonyl groups)

O-C=O (carboxyl groups)

The relative areas of these peaks provide quantitative information about the degree of oxidation and the distribution of different functional groups. chalmers.se The O1s spectrum can also be analyzed to complement the C1s data. frontiersin.org XPS is therefore a critical tool for monitoring the chemical modification, reduction, and functionalization of graphite. medium.com

Table 2: Typical Binding Energies in XPS C1s Spectra of Graphitic Materials

Functional GroupTypical Binding Energy (eV)
sp² C-C (Graphitic this compound) ~284.2 - 284.5
sp³ C-C (Defects) ~285.0 - 286.0
C-O (Hydroxyl, Epoxy) ~286.0 - 287.0
C=O (Carbonyl) ~287.0 - 289.0
O-C=O (Carboxyl) ~289.0 - 290.0

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique is highly effective for identifying the presence of specific functional groups in a molecule or material. semanticscholar.org

Pristine graphite, being composed of nonpolar C-C bonds and having a symmetrical structure, exhibits limited absorption signals in the infrared spectrum. researchgate.net However, FTIR becomes a valuable tool for the analysis of graphite derivatives and functionalized graphitic materials where the introduction of functional groups creates dipoles that are IR-active.

For instance, in graphite oxide, various oxygen-containing functional groups can be identified by their characteristic vibrational frequencies. A broad peak in the region of 3000-3500 cm⁻¹ is typically attributed to the O-H stretching vibrations of hydroxyl groups and adsorbed water. researchgate.net Other significant peaks include those for C=O stretching in carbonyl and carboxyl groups (around 1720-1740 cm⁻¹), C=C stretching from unoxidized graphitic domains (around 1620-1640 cm⁻¹), and C-O stretching in epoxy or alkoxy groups (around 1050-1250 cm⁻¹). frontiersin.orgfrontiersin.org Therefore, FTIR is instrumental in confirming the successful oxidation or functionalization of graphite and in tracking the removal of these functional groups during reduction processes.

Table 3: Common FTIR Peaks for Functional Groups in Graphite Derivatives

Wavenumber (cm⁻¹)Vibrational ModeAssociated Functional Group
3000 - 3500 (broad)O-H stretchingHydroxyl, adsorbed water
~2930C-H stretchingC-H bonds
~1730C=O stretchingCarbonyl, Carboxyl
~1630C=C stretchingAromatic C=C, graphitic domains
1050 - 1250C-O stretchingEpoxy, Alkoxy

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and/or electronic structure of matter. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). nist.gov XANES refers to the features at and just above the absorption edge of a specific element, providing information about the oxidation state and coordination chemistry of the absorbing atom. nist.govwikipedia.org

In the context of graphite, XANES/NEXAFS at the this compound K-edge is particularly insightful for characterizing the unoccupied electronic states. The spectra of graphite and its derivatives are characterized by sharp resonances corresponding to transitions from the C 1s core level to unoccupied π* and σ* molecular orbitals. The π* resonance, which appears at a lower energy, is associated with the out-of-plane π bonds, while the σ* resonance at higher energy corresponds to the in-plane σ bonds.

Studies have shown that the NEXAFS spectra evolve with the number of graphene layers. aps.org For instance, in single-layer graphene, a splitting of the π* resonance can be observed. aps.orgarxiv.org This technique can thus provide detailed information on the electronic structure modifications that occur as the material transitions from a two-dimensional sheet (graphene) to a three-dimensional bulk crystal (graphite). aps.org EXAFS, which analyzes the oscillations further above the absorption edge, can provide information on the interatomic distances and coordination numbers of the neighboring atoms.

Microscopic and Morphological Investigations

Microscopy techniques are essential for visualizing the physical form and structure of graphitic materials, from the macroscopic scale down to the atomic level.

Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution images of a sample's surface topography. In SEM, a focused beam of electrons is scanned across the surface of the sample, and the interaction of the electrons with the sample produces various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form an image.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Structure and Defect Imaging

Transmission Electron Microscopy (TEM) and its advanced variant, High-Resolution Transmission Electron Microscopy (HRTEM), are indispensable tools for the direct imaging of the atomic structure of graphitic materials. wikipedia.org These techniques operate by passing a high-energy electron beam through an ultrathin sample of the material. The interaction of these electrons with the sample creates an image that reveals the internal structure with remarkable detail. diva-portal.org For graphitic systems, TEM and HRTEM can visualize the arrangement of this compound atoms, the layered structure of graphite, and various crystalline defects.

In TEM analysis of graphite, the resulting images can reveal the morphology of graphite particles, such as the polygonal and tube-like grains found in metasediments or the sheeted flake grains of secondary graphite. researchgate.net For instance, in studies of thin graphite-coated silicon dioxide composites, TEM images have shown multilayered graphene uniformly encapsulating the silicon dioxide particles. researchgate.net High-magnification HRTEM can further resolve the individual graphene layers, allowing for the measurement of the interlayer spacing. A typical interlayer spacing for the (002) planes of hexagonal graphite is approximately 0.34 nm. researchgate.netreading.ac.uk

HRTEM is particularly powerful for identifying atomic-scale defects within the graphite lattice, which significantly influence the material's electronic and mechanical properties. wikipedia.org Common defects that can be directly imaged include:

Vacancies: Missing this compound atoms in the hexagonal lattice, such as single vacancies (5-9 rings) and divacancies (5-8-5 rings). tudelft.nl

Stone-Wales defects: A pair of 5- and 7-membered rings that result from the rotation of a this compound-carbon bond. tudelft.nl

Dislocations and bending: Imperfections in the stacking of graphitic layers. mdpi.com

To prevent the high-energy electron beam from creating or altering defects during imaging, a technique of encapsulating the graphene sample between two protective graphene sheets has been developed, allowing for non-invasive HRTEM imaging of intrinsic atomic structures. arxiv.org The interpretation of HRTEM images requires careful consideration, as the contrast is based on phase differences and can be influenced by microscope aberrations. wikipedia.org

Atomic Force Microscopy (AFM) for Topography, Roughness, and Layer Thickness Determination

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the surface topography of materials at the nanoscale. medium.com It has become a crucial tool for characterizing graphitic materials, particularly for determining the thickness of graphene and few-layer graphene (FLG) flakes. researchgate.net The technique works by scanning a sharp tip attached to a cantilever across the sample surface. The deflections of the cantilever due to forces between the tip and the sample are used to create a three-dimensional topographic map.

A key application of AFM in graphite research is the precise measurement of flake thickness, which is essential for determining the number of graphene layers. researchgate.net A single layer of graphene has a theoretical thickness of about 0.34 nm. researchgate.net However, AFM measurements of single-layer graphene on a substrate like silicon dioxide often yield values ranging from 0.4 nm to over 1 nm. researchgate.netarxiv.org This discrepancy can be attributed to factors such as the presence of a thin water layer, surface contamination, and cohesive forces between the graphene and the substrate. researchgate.net Despite these challenges, AFM can achieve a vertical resolution of better than 0.1 nm, making it highly suitable for these measurements. researchgate.netazonano.com

Besides thickness, AFM provides valuable information on other surface characteristics of graphitic systems:

Lateral Dimensions: The technique can be used to measure the size and shape of individual graphene flakes, which is important for understanding the extent of exfoliation. medium.com

Roughness: AFM can quantify the surface roughness of graphite, providing insights into its texture and quality.

The tapping mode of AFM is commonly employed for characterizing graphene to minimize lateral forces that could damage the sample. arxiv.org However, measurement parameters must be carefully chosen to avoid introducing significant deviations in the measured thickness. arxiv.org

ParameterTypical Value/RangeSignificance
Single-Layer Graphene Thickness (Theoretical)~0.34 nmFundamental property of a single graphene sheet.
Single-Layer Graphene Thickness (Measured by AFM)0.4 nm - 1.6 nmPractical measurement influenced by substrate interactions and environmental factors. researchgate.netarxiv.org
AFM Vertical Resolution< 0.1 nmEnables the distinction between single and few-layer graphene. azonano.com

X-ray Computed Tomography (XCT) for Three-Dimensional Structure and Porosity Distribution

X-ray Computed Tomography (XCT), also known as micro-CT, is a non-destructive imaging technique that allows for the three-dimensional visualization and characterization of the internal structure of materials. mdpi.com The technique works by acquiring a series of two-dimensional X-ray projections of a sample as it rotates. These projections are then computationally reconstructed to create a 3D volume, which is a matrix of voxels (3D pixels), each with a grey-scale value corresponding to the local X-ray attenuation. mdpi.com This allows for the detailed analysis of features such as porosity, cracks, and the distribution of different phases within the material.

In the context of graphite, XCT is a powerful tool for understanding its complex internal architecture. It can provide quantitative information on:

Porosity: XCT can distinguish between open and closed porosity and provide data on the size, shape, and spatial distribution of pores. researchgate.net This is crucial for applications where the porous nature of graphite is important, such as in nuclear reactors and filtration systems.

Graphite Morphology: The technique can be used to characterize the three-dimensional morphology of graphite particles, including their size, shape, and connectivity. osti.gov For example, in compact graphite iron, XCT has been used to reveal the intricate spatial arrangement of different graphite morphologies. osti.gov

Internal Defects: XCT can detect and visualize internal defects like cracks and inclusions that may not be apparent from surface analysis.

Recent advancements in XCT, including high-resolution systems, have enabled the characterization of porosity at both the micro and nano scales. plymouth.ac.uk For instance, studies on nuclear graphite have utilized XCT to characterize micrometre and sub-micrometre sized porosity structures, revealing distinct and interconnected pore networks. researchgate.net The non-destructive nature of XCT is a significant advantage, as it allows for the internal structure of a sample to be examined without physically sectioning it. mdpi.com

Diffraction-Based Structural Analysis

X-ray Diffraction (XRD) for Crystallographic Parameters, Phase Identification, and Interlayer Spacing

X-ray Diffraction (XRD) is a fundamental and widely used analytical technique for investigating the crystalline structure of materials. In the study of graphite, XRD provides crucial information about its crystallographic parameters, the arrangement of this compound atoms, and the degree of structural order. researchgate.net The technique is based on the principle of Bragg's law, where a beam of X-rays is diffracted by the crystalline planes of a material, producing a unique diffraction pattern.

The XRD pattern of graphite exhibits characteristic peaks that correspond to specific crystallographic planes. The most intense peak for graphite is the (002) reflection, which is used to determine the interlayer spacing (d₀₀₂), the distance between the parallel layers of this compound atoms. carbonatik.com For ideal, highly crystalline graphite, the d₀₀₂ spacing is approximately 3.35-3.36 Å. carbonatik.com A larger d-spacing can indicate a lower degree of graphitization or the presence of intercalated species.

XRD analysis of graphite can provide a wealth of structural information, including:

Crystal Structure: The positions and intensities of the diffraction peaks confirm the hexagonal crystal structure of graphite. carbonatik.com

Phase Identification: XRD can identify different phases of this compound present in a sample and detect impurities.

Crystallite Size: The width of the diffraction peaks can be used to estimate the size of the crystallites (La and Lc), which are small, single-crystal domains within the material. Broader peaks generally indicate smaller crystallite sizes. carbonatik.com

Degree of Graphitization: The sharpness and intensity of the (002) peak are indicators of how closely the material's structure resembles that of ideal graphite. Highly graphitized samples show sharp, intense peaks, while less graphitized or amorphous carbons exhibit broad, less intense peaks. carbonatik.com

Stacking Order: Graphite can exist in hexagonal (AB) or rhombohedral (ABC) stacking configurations, which can be distinguished by XRD. carbonatik.com

The following table summarizes key crystallographic parameters for a standard graphite sample (SP-1) obtained from synchrotron X-ray diffraction data. scribd.com

ParameterValueSignificance
Crystal SystemHexagonalDefines the basic crystal structure of graphite.
Space GroupP6₃/mmcDescribes the symmetry of the atomic arrangement.
Lattice Parameter (a)2.4617 ÅThe dimension of the unit cell in the basal plane. scribd.com
Lattice Parameter (c)6.7106 ÅThe dimension of the unit cell perpendicular to the basal plane (c = 2 x d₀₀₂). scribd.com
Interlayer Spacing (d₀₀₂)3.355 ÅThe distance between adjacent graphene layers. scribd.com
(002) Peak Position (2θ)~26.5° (for Cu Kα radiation)The characteristic diffraction angle for the (002) plane. carbonatik.com

Advanced Bulk Characterization Methodologies

Mercury Porosimetry for Pore Size Distribution Analysis

Mercury porosimetry is a technique used to characterize the porous structure of a material by forcing mercury, a non-wetting liquid, to intrude into the pores under controlled pressure. patsnap.com The technique is particularly effective for analyzing mesopores and macropores. lucideon.com The relationship between the applied pressure and the size of the pores into which mercury can intrude is described by the Washburn equation. By incrementally increasing the pressure and measuring the volume of intruded mercury, a detailed pore size distribution can be obtained. particletechlabs.com

For graphitic materials, mercury porosimetry provides valuable data on several key properties:

Pore Size Distribution: It determines the volume of pores within different size ranges. This is critical for understanding fluid flow, filtration, and other transport properties of porous graphite.

Total Pore Volume: The total volume of mercury intruded at the maximum pressure corresponds to the total volume of accessible pores.

Porosity: The percentage of the total volume of the material that is occupied by pores can be calculated.

Bulk and Apparent Density: The technique can also be used to determine the bulk density (including pores) and the apparent density (excluding accessible pores) of the material. lucideon.com

Studies on compressed graphite foils have shown that as the density of the foil increases, the characteristic pore size and open porosity decrease. researchgate.netresearchgate.net For example, mercury porosimetry data for graphite foils with densities of 0.8 g·cm⁻³, 1.0 g·cm⁻³, and 1.8 g·cm⁻³ show a clear shift in the pore size distribution towards smaller pore diameters with increasing density. researchgate.net

PropertyInformation ProvidedApplication in Graphite Analysis
Pore Size DistributionVolume of pores at different diameters.Characterizing the porous network in graphite foams, foils, and electrodes. researchgate.netresearchgate.net
Total Pore VolumeThe cumulative volume of all accessible pores.Assessing the storage capacity of porous graphite for various applications.
Porosity (%)The void fraction of the material.Determining the mechanical and thermal properties of graphite components.
Bulk DensityThe mass of the material per unit total volume.Quality control and performance prediction of graphite products.
Apparent DensityThe mass of the material per unit volume, excluding open pores.Understanding the intrinsic material properties without the influence of porosity.

It is important to note that mercury porosimetry has some limitations. The high pressures used can potentially damage the pore structure of some materials, and the technique only measures pores that are accessible from the surface. patsnap.com Furthermore, the use of mercury requires strict safety protocols due to its toxicity. patsnap.com

Helium Pycnometry for Apparent Density Determination

Helium pycnometry is a sophisticated and widely utilized non-destructive technique for determining the apparent, or skeletal, density of porous and non-porous powders and bulk solids, including various forms of graphite. This method is crucial for understanding the material's true solid volume, excluding accessible pores and inter-particle voids, which is a critical parameter in numerous applications, from battery technology to nuclear reactors.

The technique operates on the principles of Archimedes' fluid displacement and Boyle's Law. psu.edu An inert gas, typically helium, is employed as the displacement medium due to its small atomic size, which allows it to penetrate into very fine pores and crevices, approaching the true volume of the solid material. psu.edu Furthermore, helium behaves almost like an ideal gas under typical experimental conditions, ensuring high accuracy. psu.edu

The methodology involves placing a pre-weighed sample of graphite into a sealed chamber of a known volume. The chamber is then pressurized with helium to a specific pressure. Subsequently, a valve is opened, allowing the gas to expand into a second reference chamber of a known volume. The resulting equilibrium pressure is measured. By knowing the initial and final pressures and the volumes of the chambers, the volume of the solid sample can be accurately calculated using the gas law. The apparent density is then determined by dividing the mass of the sample by its measured volume. psu.edu This measured density is often referred to as "helium density" and is more precisely termed skeletal density, as it accounts for the volume of the solid material and any closed (inaccessible) pores. psu.edu

Detailed Research Findings

Research across various grades and types of graphite reveals a range of apparent densities, reflecting differences in crystallinity, porosity, and manufacturing processes. The theoretical density of a perfect graphite single crystal is approximately 2.26 g/cm³. eastcarb.com However, measurements on practical graphite materials often deviate from this ideal value.

Studies on nuclear graphite, for instance, are critical for assessing material properties and performance in reactor environments. An investigation into PCEA (a grade of nuclear graphite) using helium pycnometry highlighted variations in skeletal density among different production batches, which is essential for quality control and reactor modeling. ornl.gov

In the realm of advanced this compound materials, the skeletal density of activated carbons, which are related to graphite, has been extensively studied. For example, research on F400, a type of activated this compound, demonstrated that the measured skeletal density can be influenced by the activation state of the material. An activated (degassed) sample of F400 showed a skeletal density of 2.200 ± 0.007 g/cm³, while a non-activated sample exhibited a lower density of 2.015 ± 0.033 g/cm³. nist.govnih.gov This highlights the importance of sample preparation in achieving accurate and reproducible results.

Furthermore, research into adsorbent carbons derived from various biomass precursors has shown a range of skeletal densities. For instance, sawdust-based activated this compound was found to have a skeletal density of 2.02 ± 0.05 g/cm³, while coffee-based activated this compound had a density of 2.23 ± 0.06 g/cm³. researchgate.net These variations are attributed to the differences in the original biomass structure and the activation process.

The density of pyrolytic graphite, a high-purity, and highly ordered form of this compound, has also been characterized. Experimental investigations have reported an initial density of 2.18 g/cm³ for pyrolytic graphite samples. researchgate.net

The following table summarizes the apparent (skeletal) density of various graphitic materials as determined by helium pycnometry, compiled from multiple research sources.

Graphite TypeApparent (Skeletal) Density (g/cm³)Reference
Theoretical (Perfect Crystal)~2.26 eastcarb.com
Natural Graphite (Flake)2.09 - 2.23 jinsunthis compound.com
Synthetic Graphite1.6 - 1.9 kdmfab.com
Isostatic Graphite1.72 - 1.9 kdmfab.com
Extruded Graphite1.5 - 1.7 jinsunthis compound.com
Pyrolytic Graphite2.18 researchgate.net
Activated this compound (F400) - Activated2.200 ± 0.007 nist.govnih.gov
Activated this compound (F400) - Non-activated2.015 ± 0.033 nist.govnih.gov
Sawdust-based Activated this compound2.02 ± 0.05 researchgate.net
Coffee-based Activated this compound2.23 ± 0.06 researchgate.net
Nuclear Graphite (PCEA)Range observed across batches ornl.gov

Chemical Modification and Functionalization of Graphite Surfaces and Interlayers

Covalent Functionalization Strategies

Covalent functionalization involves the formation of stable covalent bonds between functional groups and the carbon atoms of the graphite (B72142) structure. This approach typically disrupts the sp² hybridization of the this compound network, leading to changes in the electronic structure and introducing defects. ccspublishing.org.cn Covalent functionalization can improve properties such as solubility, processability, and stability, and allows for further conjugation with other molecules and materials. nsf.gov

Basal Plane Covalent Functionalization of Graphitic Sheets (e.g., Radical Additions, Cycloadditions)

Covalent functionalization of the basal plane of graphitic sheets involves forming covalent bonds on the relatively inert surface. This process often converts sp² hybridized this compound atoms to sp³ hybridization, introducing defects. ccspublishing.org.cn Reactions suitable for arenes, such as nucleophilic addition, cycloaddition, free radical addition, Friedel-Crafts acylation, and hydrogen-lithium exchange, can be applied for the covalent functionalization of graphene, a single layer of graphite. ccspublishing.org.cn

Free radical additions are among the common methods for covalent functionalization of pristine graphene. nih.govacs.org These radicals can be generated from precursors like diazonium salts and benzoyl peroxide. nih.govacs.org Electron transfer from graphene to aryl diazonium ions or photoactivation of benzoyl peroxide yields aryl radicals that subsequently add to graphene, forming covalent adducts. nih.govacs.org

Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are also employed. ccspublishing.org.cnresearchgate.net The [3+2] cycloaddition involves a 1,3-dipole reacting with a dipolarophile (graphene), forming a five-membered ring. researchgate.net The [4+2] cycloaddition, also known as the Diels-Alder reaction, involves the cycloaddition of a diene and a dienophile (graphene) to form a six-membered ring, often followed by heat treatment. researchgate.net

Edge-Selective Covalent Functionalization for Tailored Reactivity

The edges of graphitic layers, as interruptions of the honeycomb lattice, possess different chemical reactivity compared to the basal plane due to the unsaturation of pz orbitals and the break in π conjugation. universiteitleiden.nl This makes the edges more prone to chemical reactions. Edge-selective covalent functionalization aims to attach chemical moieties primarily at the edges while minimizing damage to the basal plane, thus largely preserving the intrinsic properties of the graphitic framework. researchgate.netcase.edu

Edge functionalization can impart properties like solubility, film-forming capability, and electrocatalytic activity. case.edu Methods for edge-selective functionalization include "direct" Friedel-Crafts acylation reactions in acidic media and mechanochemical ball-milling processes. researchgate.net In these approaches, organic "molecular wedges" are covalently attached predominantly at the edges. researchgate.net Diazonium chemistry has also been used for edge functionalization of graphite to produce soluble graphene dispersions. universiteitleiden.nl The selective edge functionalization in this case is influenced by the molecular size of the functional groups, which can prevent intercalation between layers. universiteitleiden.nl

Edge-selective functionalization can also aid in the exfoliation of graphite into graphene layers due to the repulsive forces from the covalently linked groups and shear forces during the reaction. researchgate.net For instance, the covalent grafting of 4-aminobenzoic acid molecules onto graphite particles has been reported to lead to high-yield exfoliation into graphene-like sheets. case.edursc.org

Intercalation Chemistry and Expanded Graphite Development

Graphite intercalation compounds (GICs) are formed by inserting atomic or molecular species (intercalants) into the interlayer spaces of graphite. semi.ac.cnsci-hub.se This process is facilitated by the strong in-plane covalent bonding of this compound atoms and the weaker van der Waals forces between the layers. sci-hub.se The intercalation process often involves charge transfer between the graphite layers and the intercalant. semi.ac.cn GICs are characterized by their electronic, chemical, stoichiometric, and structural properties. semi.ac.cn

Investigation of Intercalant Species and Staging Phenomena in GICs

A wide variety of atoms and molecules can be intercalated into graphite, including alkali metals (such as K, Rb, Cs), alkaline earth metals, rare earth elements, halogens, metal halides (like FeCl₃), metal oxides, and acids (such as HNO₃ and H₂SO₄). semi.ac.cnsci-hub.se The size of the guest species determines the increase in the distance between adjacent graphene layers. sci-hub.se

A unique characteristic of GICs is the phenomenon of staging. semi.ac.cnsci-hub.se Staging refers to the ordered arrangement of intercalant layers within the graphite structure, where intercalant species preferentially fill some interlayer spaces. sci-hub.seucl.ac.uk A stage-n GIC has 'n' graphene layers between successive intercalant layers. sci-hub.seucl.ac.uk The stacking of graphene layers in GICs is often sheared from the AB stacking of pristine graphite to an AA stacking arrangement. ucl.ac.uk While ideally staged GICs have a definite number of graphene layers between intercalant layers, impurely staged GICs, where the number of layers varies around an average, are also common. semi.ac.cn

The stoichiometry of GICs can be described by the ratio of this compound atoms to guest atoms, such as C₂₄K, or by the layer stoichiometry, which is the ratio for a single this compound layer relative to an adjacent intercalant layer, e.g., C₁₂K. semi.ac.cn These stoichiometries are related to the intra- and interlayer structures of the guest and host species. semi.ac.cn

Research on GICs involves studying the interactions between intercalant species and the host lattice. oup.com Techniques such as Raman spectroscopy provide information on interlayer and intralayer interactions, as well as charge exchange and delocalization. semi.ac.cn In situ techniques, like 4D-STEM, are used to analyze the structure and dynamics of GICs, including how intercalated domains grow and interact with the host lattice. oup.com

Mechanisms of Thermal Expansion and Applications in Research for Advanced Materials

Thermal expansion is a common method to expand graphite, often using GICs as starting materials. core.ac.ukresearchgate.net Heating GICs induces the vaporization of the intercalated species, causing a significant expansion of the material along the crystallographic c-axis. core.ac.uktntconf.org This process leads to the separation of individual graphite layers, resulting in expanded graphite (EG), also known as thermally expanded graphite (TEG). researchgate.nettntconf.org

The driving force for thermal expansion is the gas evolution from the intercalant between the graphite layers, often associated with the decomposition of the GICs. core.ac.uk For example, heating graphite intercalation compounds with sulfuric acid can lead to the release of gases like this compound dioxide, sulfur dioxide, and water vapor, causing expansion. researchgate.netd-nb.info Sudden heating to high temperatures (>1000 °C) is typically used for significant expansion, but lower temperature treatments can also induce expansion. core.ac.uk

Expanded graphite has a foamed this compound structure with increased spacing between layers, resulting in a worm-like structure and high porosity. researchgate.net This expansion increases the surface area, flexibility, compressibility, and electrical conductivity of the material. researchgate.net EG is used in various applications, including gaskets, thermal insulators, radiators, and electromagnetic interference shields. core.ac.ukkyoto-u.ac.jp It is also a valuable precursor for producing graphene materials used in applications like catalyst supports, electronic devices, and energy storage. kyoto-u.ac.jp

Theoretical and Computational Investigations of Graphite and Its Analogues

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Thermal Transport, and Defect Evolution

Molecular Dynamics (MD) simulations are crucial for investigating the time-dependent behavior of graphite (B72142), encompassing its dynamic properties, thermal transport characteristics, and the evolution of defects. MD simulations track the trajectories of atoms based on interatomic forces, providing valuable insights into material properties at finite temperatures and under various conditions.

For graphite, MD simulations are extensively used to study thermal conductivity, which exhibits strong anisotropy due to the layered structure. aip.org These simulations help in understanding the contribution of phonons (lattice vibrations) to heat transport both within the graphene layers and between them. Research has shown that modulating interlayer interactions can effectively tune thermal conductivity. aip.org For instance, applying compressive stress can significantly enhance the out-of-plane thermal conductivity of graphite. aip.org

MD simulations are also vital for studying defect evolution in graphite, particularly under conditions like irradiation or mechanical stress. researchgate.net These simulations can model the formation, migration, and aggregation of point defects, such as vacancies and interstitials. researchgate.netresearchgate.net MD studies have indicated that graphite exhibits a distinct radiation response compared to metals and oxides, characterized by the absence of a thermal spike and the prevalence of point defects and disconnected damage regions. researchgate.net Interatomic potentials like the Environment Dependent Interaction Potential (EDIP) and the Ziegler-Biersack-Littmark (ZBL) potential are utilized in MD simulations to describe carbon-carbon interactions and model phenomena like radiation damage cascades in graphite. researchgate.net

Moreover, MD simulations are applied to study the mechanical properties of graphite and graphitic structures, including the influence of defects on properties such as Young's modulus. researchgate.netaps.org Simulations can illustrate how the presence and type of defects affect the mechanical response. researchgate.net For example, vacancy defects can lead to a reduction in the Young's modulus of graphene sheets, although their reconstruction can contribute to stabilizing the modulus. researchgate.net

Monte Carlo Simulations for Structure Formation and Stability Prediction of Graphitic Systems

Monte Carlo (MC) simulations are valuable tools for exploring the potential energy landscape of atomic systems and are frequently used to study structure formation and predict the stability of various configurations in graphitic systems. Unlike MD, which follows deterministic trajectories, MC simulations employ random sampling based on statistical probabilities to explore possible configurations, making them well-suited for studying equilibrium properties and rare events.

MC simulations can be applied to investigate the formation of different graphitic structures, including the arrangement of this compound atoms within layers and the stacking sequences of these layers. These simulations can help identify energetically favorable configurations under specific conditions.

Predicting the stability of graphitic systems, particularly those with complex structures or defects, is another area where MC simulations are beneficial. By sampling a large number of configurations and calculating their energies, MC methods can estimate the relative stability of different arrangements and identify the most probable structures.

While direct applications of MC simulations solely for graphite structure formation and stability prediction might be less prevalent compared to MD or DFT for dynamic and electronic properties, MC methods are often integrated with other techniques or applied to specific aspects like defect distributions or phase transitions in this compound materials. For example, kinetic Monte Carlo simulations have been used in studies related to catalytic reactions on nanoparticles, which may involve this compound supports. acs.org MC methods can also be part of broader simulation approaches investigating host-guest interactions in porous materials, including graphitic frameworks. mdpi.com

Modeling of Defect Engineering and Lattice Imperfections in Graphite

Modeling defect engineering and lattice imperfections in graphite represents a significant area of computational research. Defects such as vacancies, Stone-Wales defects, and edge defects can profoundly alter the electronic, mechanical, and chemical properties of graphite and related materials like graphene. researchgate.netresearchgate.net Computational methods, including DFT and MD simulations, are indispensable for understanding the formation, structure, and impact of these imperfections.

DFT calculations can provide detailed information about the electronic structure modifications induced by specific defects. researchgate.net For instance, edge states in graphene (a single layer of graphite) with zigzag edges are known to have electronic states near the Fermi level. researchgate.net DFT can also be used to determine the formation energies of different defect types, offering insights into their relative stability and likelihood of occurrence.

MD simulations are employed to study the dynamic behavior of defects, including their migration, interactions, and evolution under various conditions such as temperature or stress. researchgate.netresearchgate.net These simulations can illustrate how defects move within the lattice and how they might aggregate or undergo reconstruction. researchgate.net For example, MD simulations have demonstrated that the presence of vacancy defects reduces the Young's modulus of graphene sheets, and their reconstruction can help stabilize the modulus. researchgate.net

Modeling defect engineering involves utilizing computational tools to predict how the introduction or control of specific defects can tailor the properties of graphite for desired applications. This can include developing strategies for defect creation or healing. researchgate.net Computational studies help establish correlations between the type and concentration of defects and macroscopic properties. researchgate.netaps.org While many theoretical studies predict a moderate decrease in the elastic modulus of graphene with increasing vacancy density, atomistic simulations have indicated that corrugations resulting from local strain at vacancies with two or more missing atoms can lead to a more significant softening. researchgate.netaps.orgarxiv.org

Simulation of Intercalation Processes and Host-Guest Interactions within Graphitic Frameworks

Simulation of intercalation processes and host-guest interactions within graphitic frameworks is a crucial area of research, particularly relevant for applications such as energy storage (e.g., batteries) and separation technologies. Intercalation involves the insertion of atoms, ions, or molecules into the interlayer space of graphite, forming graphite intercalation compounds (GICs). mdpi.comscience.govscience.gov

Computational methods, primarily DFT and MD simulations, are widely used to study the mechanisms, energetics, and structural changes associated with intercalation. DFT calculations can determine the favorable intercalation sites, the electronic structure of the resulting GICs, and the charge transfer between the guest species and the graphite layers. researchgate.net These calculations provide insights into the stability and electronic properties of different GICs.

MD simulations are essential for understanding the dynamics of the intercalation process, including the diffusion of guest species within the interlayer space and the structural response of the graphite lattice. science.gov Ab initio molecular dynamics simulations, which combine MD with DFT for forces, can provide a more accurate description of the interactions during intercalation. science.gov Studies using MD have investigated the diffusion of ions like potassium and lithium in graphite, revealing the pathways and energy barriers for their movement. science.gov Simulations have shown that potassium atoms adsorbed on the graphite surface can diffuse rapidly and enter the interlayer region. science.gov

The simulation of host-guest interactions extends beyond simple intercalation to include the behavior of molecules or ions confined within the graphitic interlayer space or in porous this compound structures derived from graphite. These simulations can explore phenomena like confinement effects, diffusion, and chemical reactions in these confined environments. mdpi.comscience.gov Understanding these interactions at the molecular level is critical for designing materials with tailored properties for specific applications. mdpi.com

Research Applications of Advanced Graphitic Materials Excluding Prohibited Areas

Energy Storage and Conversion Research

The imperative for more efficient and sustainable energy solutions has driven intensive research into graphitic materials for various energy storage and conversion devices. Their layered structure, excellent electrical conductivity, and large surface area are key attributes being leveraged in next-generation batteries, fuel cells, and supercapacitors.

Anode Materials Research for Rechargeable Batteries (e.g., Lithium-ion, Sodium-ion, Dual-ion Batteries)

Graphite (B72142) has long been the dominant anode material in commercial lithium-ion batteries due to its excellent stability, low cost, and high theoretical specific capacity of 372 mAh g⁻¹ oup.comnorthwestern.edu. Research continues to optimize graphite's performance and explore its potential in other rechargeable battery systems.

Lithium-ion Batteries: In Li-ion batteries, both natural and synthetic graphite are utilized. While synthetic graphite has traditionally been favored for its consistency and purity, advancements in purification and processing have made natural graphite a more cost-effective and environmentally friendly option with comparable or even superior performance batteryuniversity.com. The performance of graphite anodes can be influenced by factors such as particle size, morphology, and electrode density nih.gov.

Sodium-ion Batteries: The use of graphite in sodium-ion batteries has been historically challenging due to the larger size of sodium ions, which hinders their intercalation into the graphite layers nih.gov. However, research has shown that expanded graphite, with an enlarged interlayer distance, can overcome this limitation. Expanded graphite anodes have demonstrated high reversible capacities and excellent cycling stability in sodium-ion batteries northwestern.edunih.gov. For instance, a high reversible capacity of 284 mAh g⁻¹ at a current density of 20 mA g⁻¹ has been reported for expanded graphite anodes, with 73.92% capacity retention after 2,000 cycles northwestern.edunih.gov.

Dual-ion Batteries: Dual-ion batteries are an emerging energy storage technology where both cations and anions from the electrolyte participate in the electrochemical reactions at the anode and cathode, respectively. Graphite is a common choice for the cathode in these systems, but research is also exploring its use in anode composites. For example, a silicon-graphene composite anode has been investigated in a dual-ion battery with an expanded graphite cathode. This full cell achieved a high energy density of 367.84 Wh kg⁻¹ at a power density of 855.43 W kg⁻¹ nih.govmdpi.comresearchgate.net. The silicon-graphene anode in half-cell tests showed a specific capacity of 1182.4 mAh g⁻¹ after 100 cycles nih.govmdpi.comresearchgate.net.

Battery TypeGraphite TypeSpecific CapacityCycle LifeCoulombic EfficiencyReference
Lithium-ionNatural Graphite~360 mAh g⁻¹>1000 cycles>99.9% idtechex.com
Lithium-ionSynthetic Graphite~350 mAh g⁻¹>2000 cycles>99.9% idtechex.com
Sodium-ionExpanded Graphite284 mAh g⁻¹ at 20 mA g⁻¹73.92% retention after 2000 cyclesNot Specified northwestern.edunih.govsemanticscholar.org
Sodium-ionThermally Expanded Graphite115 mAh g⁻¹96% efficiency over 100 cyclesNot Specified researchgate.net
Dual-ionSilicon-Graphene Composite Anode1182.4 mAh g⁻¹ after 100 cycles (half-cell)325.1 mAh g⁻¹ after 1000 cycles at 1.0 A g⁻¹Not Specified nih.govmdpi.comresearchgate.net
Table 1. Performance of Graphite-Based Anodes in Rechargeable Batteries.

Electrocatalysis and Fuel Cell Component Research utilizing Graphite-Derived Materials

Graphite-derived materials, such as graphene and carbon nanotubes, are being extensively researched as cost-effective and efficient electrocatalysts for various energy conversion reactions. In fuel cells, graphite and its derivatives play crucial roles in several components.

Electrocatalysis: Graphite-based materials are promising candidates to replace expensive platinum-based catalysts in reactions like the oxygen reduction reaction (ORR), which is vital for fuel cells and metal-air batteries semanticscholar.org. Research has shown that the catalytic activity of graphite is primarily attributed to its edge-plane sites rather than its basal plane scilit.comnih.gov. By increasing the number of exposed edge sites, for instance through ball-milling, the ORR activity of graphite can be significantly enhanced scilit.comnih.gov.

Fuel Cell Components: In proton exchange membrane fuel cells (PEMFCs), graphite is a key material for bipolar plates and gas diffusion layers (GDLs) researchgate.net. Bipolar plates made of graphite are lightweight, corrosion-resistant, and have high electrical conductivity. The GDL, often a porous this compound paper or cloth, facilitates the transport of reactant gases to the catalyst layer and conducts electrons from the catalyst layer to the bipolar plate researchgate.net. The performance of the GDL is influenced by factors such as its porosity and the content of hydrophobic agents like polytetrafluoroethylene (PTFE) arxiv.orgimp.kiev.ua.

Supercapacitor Electrode Material Investigations based on Graphitic Structures

Supercapacitors are energy storage devices known for their high power density and long cycle life. Graphitic materials, particularly those with high surface areas like activated this compound and graphene, are extensively studied as electrode materials for supercapacitors.

The specific capacitance of a supercapacitor is directly related to the surface area of the electrode material that is accessible to the electrolyte ions. While activated this compound offers a very high surface area, graphene-based materials can provide a combination of high surface area and excellent electrical conductivity, which is beneficial for high-rate performance nih.govmdpi.com. Research has shown that hybrid electrodes combining activated this compound and graphene can leverage the advantages of both materials, leading to improved capacitance stability at high current densities nih.gov. For instance, a hybrid electrode with 70% activated this compound and 30% electrochemically exfoliated graphene exhibited a 45% increase in capacitance stability at high currents compared to a pure activated this compound electrode nih.gov.

Graphitic MaterialSpecific Capacitance (F g⁻¹)ElectrolyteReference
Graphene135Aqueous researchgate.net
Graphene99Organic researchgate.net
Graphene/CNT Composite290.4Ionic Liquid mdpi.com
Activated this compound/Graphene (70:30)110Aqueous nih.gov
Graphene Nanoplatelets~95 at 0.1 A g⁻¹Aqueous (KOH) batterydesign.net
Colloidal Graphite22 at 2 mANot Specified mdpi.com
Table 2. Specific Capacitance of Graphitic Supercapacitor Electrodes.

Advanced Composite Materials Research

The exceptional mechanical, thermal, and electrical properties of graphite make it an ideal reinforcement material for creating advanced composites with enhanced performance characteristics.

Reinforcement in Polymer and Ceramic Matrices with Graphitic Fillers

The addition of graphitic fillers to polymer and ceramic matrices can significantly improve their mechanical strength, stiffness, and thermal and electrical conductivity.

Polymer Matrix Composites: In polymer composites, graphitic fillers such as graphite nanoplatelets (GNPs) and this compound nanotubes (CNTs) have been shown to be effective reinforcing agents nih.govrpi.edu. Graphene, with its two-dimensional structure, offers a larger surface area for interaction with the polymer matrix compared to one-dimensional CNTs, potentially leading to better reinforcement nih.govresearchgate.net. The improvement in mechanical properties is dependent on the dispersion of the filler within the matrix and the interfacial adhesion between the filler and the polymer batterydesign.netrpi.edu. For example, the addition of 6 wt% multi-walled this compound nanotubes to a polylactic acid (PLA) matrix resulted in a more than 20% increase in tensile strength batterydesign.net.

Ceramic Matrix Composites: In ceramic matrix composites, graphitic fillers can enhance thermal conductivity and, in some cases, mechanical properties researchgate.netnsysu.edu.tw. The orientation of the graphitic fillers within the ceramic matrix can lead to anisotropic thermal properties, with higher conductivity along the direction of filler alignment mdpi.com. For instance, the addition of expanded graphite to a ceramic matrix has been shown to reduce thermal conductivity, which can be beneficial for thermal insulation applications researchgate.netnsysu.edu.tw. Conversely, aligning graphite flakes within a copper matrix has resulted in a composite with longitudinal thermal conductivity comparable to pure copper benchmarkminerals.com.

MatrixGraphitic FillerFiller LoadingImprovement in Mechanical PropertyReference
EpoxyGraphene Nanoplatelets0.5 wt%~30% increase in tensile strength rpi.edu
Polyamide-6Graphite Sheet5 wt%155% increase in impact strength researchgate.net
Poly(ethylene terephthalate)Graphite15 wt%Stiffness enhancement, but increased embrittlement researchgate.net
EpoxyGraphite Powder0.15 wt%Improvement in tensile and bending stress nih.gov
PolysulfoneArtificial Graphite65 wt%Flexural strength of 52 MPa mdpi.com
Table 3. Mechanical Property Enhancement in Graphite-Reinforced Polymer Composites.

Integration into Smart and Multifunctional Composites for Enhanced Performance

Graphitic composites are being developed for "smart" applications where the material can sense its environment or perform multiple functions simultaneously.

Smart Composites: The piezoresistive properties of graphite-containing composites allow them to be used for self-sensing applications mdpi.com. When subjected to mechanical stress or strain, the electrical resistance of the composite changes, enabling it to act as a sensor for structural health monitoring mdpi.com. Cementitious composites with graphite nanoplatelets have demonstrated stable piezoresistivity and the ability to detect damage.

Multifunctional Composites: By leveraging the electrical and thermal conductivity of graphite, multifunctional composites can be designed for applications such as electromagnetic interference (EMI) shielding and thermal management batteryuniversity.commdpi.comrpi.edunsysu.edu.tw. Graphene-polymer composites have shown high EMI shielding efficiency, with values exceeding 40 dB for a 1 mm thick sample, along with enhanced thermal conductivity. These dual-functional composites are of great interest for applications in electronics, aerospace, and telecommunications where both heat dissipation and protection from electromagnetic radiation are crucial batteryuniversity.commdpi.com. For example, a polydimethylsiloxane composite with 31.9 wt% of a 3D expanded graphite framework exhibited an outstanding thermal conductivity of 12.95 W m⁻¹K⁻¹ and a high EMI shielding effectiveness of 85.0 dB batteryuniversity.com.

Sensing Technologies Research

Electrochemical Sensor Development leveraging Graphitic Materials

Graphitic materials, particularly graphene and its derivatives, are at the forefront of research in electrochemical sensor development due to their unique combination of properties. These properties include a large surface-to-volume ratio, high electrical conductivity, and robust mechanical flexibility, making them ideal candidates for electrode materials in sensing applications. researchgate.net Research highlights that graphene's high electron mobility, at 200,000 cm² (V·s)⁻¹, and its vast specific surface area of 2600 m²/g, contribute to its suitability for use in electrodes, sensors, and energy storage devices. researchgate.net

The development of electrochemical sensors based on graphitic materials aims to enhance sensitivity and selectivity for a wide range of analytes. researchgate.net Graphene facilitates rapid electron transfer, which is crucial for the precise and selective analysis of biomolecules and drugs. researchgate.net Graphene oxide (GO) and reduced graphene oxide (rGO) are frequently utilized in the fabrication of biosensors for applications in environmental monitoring, the food industry, and biomedical fields. researchgate.net

Recent research has focused on creating composite materials to further improve sensor performance. For instance, a sensor developed using a composite of three-dimensional nitrogen-doped reduced graphene oxide and gold nanoparticles has been used for the detection of miRNA-155. mdpi.com Another study demonstrated the synthesis of two-dimensional porous graphitic this compound nitride (g-C₃N₄) nanosheets assembled with graphene oxide on a glassy this compound electrode. nih.gov This sensor was successfully applied for the simultaneous determination of ascorbic acid, dopamine, and uric acid, showcasing excellent signal response due to its high specific surface area and hierarchical pore structure. nih.gov The synergistic effects between graphene and other nanomaterials enhance the electrochemical performance, leading to lower detection limits and improved stability and selectivity. mdpi.com

Graphitic Material CompositeTarget Analyte(s)Key Research FindingReference
Nitrogen-doped rGO/Gold NanoparticlesmiRNA-155Enhanced detection and sensing performance for biochemical monitoring. mdpi.com
Porous g-C₃N₄/Graphene OxideAscorbic Acid, Dopamine, Uric AcidAchieved simultaneous determination with high performance and well-separated oxidation potentials. nih.gov

Gas Sensing Mechanisms and Material Design employing Functionalized Graphite

Functionalized graphite, especially in the form of graphene and its derivatives, is a promising material for next-generation gas sensors. acs.org The primary sensing mechanism for many graphene-based gas sensors is chemiresistive, where the resistance of the material changes upon interaction with gas molecules. rsc.org This change is caused by the exchange of electrons when gas molecules adsorb onto the surface of the sensing layer. rsc.org

Pristine graphene has high sensitivity but often lacks selectivity, which is the ability to distinguish between different gases. acs.org To address this, research has focused on the surface functionalization of graphene. By introducing specific functional groups or defects, the electronic properties of graphene can be tuned to enhance its interaction with target gas molecules, thereby improving selectivity. acs.orgrsc.org For example, oxygen-containing functional groups on graphene oxide (GO) and reduced graphene oxide (rGO) act as active sites for adsorbing gas molecules, which is crucial for the sensor's sensitivity. nih.gov

Several strategies have been explored for functionalizing graphene to target specific gases. Metallophthalocyanines (MPcs) are one type of functional material that can be anchored to the surface of rGO sheets. acs.org A sensor using a 3-CuPc/rGO hybrid material showed a response to ammonia (B1221849) that was 15 times higher than to other gases like this compound dioxide, methane (B114726), hydrogen, and this compound monoxide. acs.org The enhanced performance was attributed to the charge transfer between rGO, the MPc, and the ammonia molecules. acs.org Similarly, conductive polymers can be used as a sensitive layer in graphene hybrids. A polypyrrole (PPy)/rGO hybrid sensor demonstrated good selectivity toward ammonia when tested against formaldehyde and hydrogen. acs.org

Functionalized Graphene MaterialTarget GasSensing MechanismKey Research FindingReference
3-CuPc/rGO HybridAmmonia (NH₃)Charge TransferResponse to ammonia was 15 times higher than to interfering gases (CO₂, CH₄, H₂, CO). acs.org
Polypyrrole (PPy)/rGO HybridAmmonia (NH₃)Electron TransferShowed good selectivity towards NH₃ with a linear response in concentrations from 1 to 4 ppm. acs.org

Nuclear Graphite Research

Neutron Irradiation Effects and Material Degradation Studies in Nuclear Reactor Environments

Nuclear graphite is a critical material in the construction of many nuclear reactors, serving as a moderator and reflector. wikipedia.org However, its structural integrity is compromised over time due to the harsh conditions within a reactor, primarily the effects of fast neutron irradiation. wikipedia.orgiaea.org The constant bombardment by energetic neutrons displaces this compound atoms from their lattice sites, leading to a variety of changes in the material's properties. osti.gov

One of the most significant consequences of neutron irradiation is dimensional change. wikipedia.org Initially, graphite tends to shrink in volume. neimagazine.com As irradiation continues to a high dose, this shrinkage can reverse, leading to neutron-induced swelling. researchgate.net This process is complex and is influenced by factors such as irradiation temperature and the total neutron fluence. neimagazine.com For example, in experiments on H-451 graphite irradiated at 600°C and 900°C, the material passed through a volume shrinkage phase and then began to swell, exceeding its original dimensions at high doses. researchgate.net

Beyond dimensional changes, neutron irradiation affects several other key properties of nuclear graphite:

Elastic Modulus: The stiffness of the graphite changes.

Thermal Expansion: The coefficient of thermal expansion is altered.

Thermal Conductivity: The ability of the graphite to conduct heat is reduced.

Electrical Resistivity: The resistance to electrical current flow changes.

Irradiation Creep: The material can deform under stress over time. wikipedia.org

A phenomenon known as the Wigner effect, or the storage of energy within the damaged graphite structure, is particularly relevant at low irradiation temperatures. neimagazine.com This stored energy can be released if the graphite is heated, a factor that must be carefully managed in reactor operations. neimagazine.com

Structural Integrity and Lifetime Prediction Research for Nuclear Graphite Components

The degradation of graphite components due to neutron irradiation is a primary factor limiting the operational lifetime of many nuclear reactors. ans.org Ensuring the structural integrity of these components is paramount for reactor safety. Consequently, a significant amount of research is dedicated to understanding and predicting the behavior of nuclear graphite over long periods of irradiation. ans.orgresearchgate.net

Recent studies have focused on developing more accurate and less destructive methods for evaluating the condition of irradiated graphite. ans.org One promising area of research involves linking the microstructural properties of graphite, such as its porosity, to its macroscopic behavior under irradiation. mit.edu Researchers have discovered a connection between the size of pores within the graphite and the way the material swells and shrinks. mit.edu Initially, as the material degrades, its pores are filled with crushed pieces of graphite. ans.org Subsequently, a form of annealing occurs where new pores form and grow, leading to material swelling. ans.org

This understanding of the relationship between porosity and dimensional change is being used to develop predictive models for the lifetime of graphite components. bioengineer.org By analyzing the fractal-like distribution of pores, it may be possible to forecast the probability of mechanical failure over time without resorting to extensive destructive testing of irradiated samples. bioengineer.org This approach could lead to the use of statistical tools like the Weibull Distribution to predict the time until failure for graphite, similar to how it is used for other porous materials like ceramics. mit.edubioengineer.org These advancements are critical for the continued safe operation of existing reactors and for the design of next-generation reactors that will also rely on graphite. bioengineer.org

Environmental Remediation Research

Graphitic materials are being extensively researched for their potential applications in environmental remediation, particularly in the treatment of water pollution. researchgate.net Expanded graphite, a form of graphite with a well-developed pore structure, has shown significant promise as an adsorbent for nonpolar pollutants. researchgate.net

Expanded graphite is produced from natural flake graphite through a process of chemical or electrochemical intercalation, followed by washing, drying, and high-temperature expansion. researchgate.net This process dramatically increases the surface area of the graphite by creating numerous tiny pores, making it an effective adsorbent. researchgate.net Its properties, including corrosion resistance, high and low-temperature resistance, and radiation resistance, coupled with its lightweight nature and high adsorption capacity, make it suitable for a variety of environmental applications. researchgate.net

Research has demonstrated the effectiveness of exfoliated graphite in adsorbing heavy oils and viscous organic liquids. researchgate.net Studies have investigated the sorption behavior of various heavy oils on exfoliated graphites with different bulk densities, indicating that it is a promising material for the recovery of spilled heavy oil. researchgate.net Furthermore, graphene oxide (GO), a derivative of graphite, has gained considerable attention for its use in water purification membranes. nih.gov GO membranes are mechanically robust, ultrathin, and exhibit high flux and selectivity, making them a potential cost-effective and sustainable alternative to traditional thin-film composite membranes for water desalination and purification. nih.gov The incorporation of GO into polymeric membranes can also enhance their resistance to fouling and improve the trade-off between water permeability and solute selectivity. nih.gov Graphene-based materials have demonstrated adsorption capacities ranging from 21 to 117.5 mg/g for metal ions and from 1 to 827 mg/g for organic pollutants. researchgate.net

Adsorption of Contaminants by Porous Graphitic Structures

Porous graphitic structures are highly valued in environmental remediation due to their large surface area, chemical stability, and versatile surface chemistry, which allows for the effective adsorption of various contaminants from water. Research has focused on enhancing the natural adsorptive properties of graphite through methods like oxidation, activation, and functionalization to create materials with tailored pore structures and surface properties for targeted pollutant removal.

One area of investigation involves the oxidation of porous graphitized this compound (PGC) to create a graphite oxide-like material, referred to as PGCO. nih.gov This material exhibits a high oxygen-to-carbon molar ratio and a significant percentage of carboxyl groups on its surface, which enhances its ability to remove heavy metals from water. nih.gov Batch adsorption experiments have demonstrated that PGCO has significantly higher removal efficiencies for various heavy metal ions compared to standard graphite oxide, an outcome attributed to its greater degree of functionalization with oxygenated groups. nih.gov The adsorption process for these metals on PGCO follows the Langmuir isotherm model, indicating a monolayer adsorption process. The material can also be regenerated using an acid treatment, making it a viable option for reusable water treatment applications. nih.gov

Another approach is the chemical activation of graphene nanosheets (GNS) using potassium hydroxide (KOH) etching to produce activated porous graphene. This process significantly increases the specific surface area and micropore volume of the material. researchgate.net The resulting activated graphene demonstrates greatly enhanced adsorption of hydrophobic organic contaminants (HOCs) such as naphthalene, phenanthrene, and p-nitrotoluene. researchgate.net Research suggests that a key mechanism for this enhanced adsorption is pore-filling, as evidenced by a positive linear correlation between the uptake of organic molecules and the micropore volume of the activated graphene. researchgate.net

Similarly, three-dimensional graphene-based structures, such as graphene oxide foam (GOF), have been developed and show high efficacy in adsorbing organic dyes and heavy metals. mdpi.com GOF possesses a high surface area and a macroporous structure rich in oxygen-containing functional groups, which facilitates the diffusion and capture of pollutants. mdpi.com Its adsorption capacities for various metal ions have been shown to be superior to those of traditional adsorbents like activated this compound. mdpi.com

Table 1: Maximum Adsorption Capacities of Porous Graphitic Materials for Various Contaminants

Adsorbent MaterialContaminantMaximum Adsorption Capacity (mg/g)Reference
Porous Graphitized this compound Oxide (PGCO)Lead (Pb2+)377.1 nih.gov
Chromium (Cr3+)119.6 nih.gov
Copper (Cu2+)99.1 nih.gov
Cadmium (Cd2+)65.2 nih.gov
Nickel (Ni2+)58.1 nih.gov
Zinc (Zn2+)53.0 nih.gov
Carboxymethylated Graphene Oxide (CMGO)Arsenic (As(III))45 mdpi.com
Porous Defect-Modified Graphitic this compound Nitride (PD-gCN)Mercury (Hg)46.50 researchgate.net

This compound Capture and Storage (CCS) Applications using Graphite-Based Adsorbents

Graphite-based materials are promising candidates for this compound capture and storage (CCS) technologies, primarily due to their low cost, chemical inertness, and high surface area. olemiss.edu The research in this field is centered on modifying and functionalizing graphitic structures to improve their this compound dioxide (CO2) adsorption capacity and selectivity, particularly for post-combustion capture from flue gases. rsc.org

One effective strategy is the activation of graphitic materials. For instance, porous graphite nanofibers (PGNFs) can be prepared through the chemical activation of graphite nanofibers (GNFs) with potassium hydroxide (KOH). researchgate.netkoreascience.kr This process introduces microporosity and significantly increases the material's specific surface area. koreascience.kr Studies have shown that the CO2 adsorption capacity is highly dependent on the GNF/KOH weight ratio used during activation, with an optimal ratio yielding a narrow micropore size distribution (0.6–0.78 nm) that is ideal for CO2 trapping. koreascience.kroak.go.kr At room temperature (298 K) and atmospheric pressure (1 bar), the best-performing KOH-activated GNFs have demonstrated a CO2 adsorption capacity of 70.8 mg/g. koreascience.kroak.go.kr

Functionalization is another key area of research. Amine functionalization of graphene oxide (GO), a derivative of graphite, has been shown to enhance CO2 capture performance. olemiss.edu The basic amine groups introduced onto the GO surface increase selectivity for the slightly acidic CO2 molecules. olemiss.edu Similarly, functionalizing graphite nanoplatelets has been shown to create effective adsorbents for CO2 under high-pressure conditions, with adsorption capacity increasing as temperature decreases. ijcea.org

Composites made from graphite waste also present a cost-effective avenue for CO2 adsorbent development. Research on composites of graphite electrode waste and cerium oxide (ceria, CeO2) has demonstrated their potential for CO2 capture. ui.ac.id The performance of these composites is influenced by pressure, temperature, and the weight percentage of the ceria modifier. ui.ac.id Another study developed adsorbents by modifying graphite waste with magnetite (Fe3O4) nanoparticles, which improved CO2 adsorption capacity through a combination of physical and chemical adsorption mechanisms. researchgate.net The highest adsorption capacity reported for these graphite/Fe3O4 composites was 10.305 mmol/g at 30°C and 20 bar. researchgate.net

Table 2: CO2 Adsorption Capacities of Various Graphite-Based Materials

Adsorbent MaterialAdsorption ConditionsCO2 Adsorption CapacityReference
KOH-Activated Graphite Nanofibers (CK-3)298 K, 1 bar70.8 mg/g koreascience.kroak.go.kr
Graphite Waste/Fe3O4 Composite (20% w/w)30°C, 20 bar10.305 mmol/g researchgate.net
Functionalized Graphite Nanoplatelets (f-GNP)25°C, 12 bar0.0049 mol/g ijcea.org
Ionic Liquid Functionalized Graphene27°C, 11.78 bar42.32 mmol/g researchgate.net
Graphite Waste/CeO2 Composite (G0.5)303 K, 20 bar0.1574 kg/kg ui.ac.id
Graphite Before Modification (GBM)303 K, 20 bar0.0713 kg/kg ui.ac.id
Activated Graphite Waste (GA)303 K, 20 bar0.0316 kg/kg ui.ac.id

Emerging Research Frontiers and Future Perspectives in Graphite Science

Development of Novel Synthesis Paradigms for Controlled Graphitic Architectures

The development of novel synthesis paradigms for graphite (B72142) aims at achieving precise control over its structure and morphology, which is crucial for tailoring properties for specific applications. Traditional methods for producing graphene, a single layer of graphite, often involve the chemical oxidation of natural graphite, such as the Hummers method mdpi.com. While effective for producing graphene oxide (GO), these methods can result in defects and require subsequent reduction steps mdpi.com.

Current research explores alternative and advanced techniques to overcome these limitations and create controlled graphitic architectures. For instance, electrochemical exfoliation of graphite is being investigated as a method to produce high-quality graphene with fewer defects compared to some other methods lidsen.com. This technique involves applying an electric field to graphite in an electrolyte, leading to the separation of layers lidsen.com. Another approach involves the use of catalyst-assisted hydrothermal processes to create novel architectures, such as SnO₂ nanorod-planted graphite particles, which have shown enhanced lithium ion storage properties nih.gov.

Novel synthesis methods are also being explored for creating graphite/polymer composites with tailored structures, utilizing techniques like stable free radical polymerization combined with polymerization compounding wipo.int. This allows for control over the percentage and architecture of grafted polymers, influencing the properties of the resulting composite materials wipo.int. Furthermore, strategies involving the intercalation of graphite with liquid phases, chemicals, or surfactants, followed by thermal expansion, are being developed to facilitate exfoliation while maintaining the integrity of the graphene layers acs.org. Research also focuses on using graphite-like starting materials with larger interlayer spacing to improve the efficiency of single-layer exfoliation acs.org.

Recent studies highlight novel strategies to produce expanded holey graphite based on the annealing of graphite intercalation compounds, utilizing minimal organic electrolyte to reduce waste researchgate.net. This method allows for morphology control and provides a new design thought for physical and chemical structure control of carbon materials researchgate.net.

Integration into Heterostructure and Hybrid Material Systems

Integrating graphite, particularly in its single-layer form as graphene, into heterostructures and hybrid material systems is a significant research frontier aimed at leveraging the synergistic properties of different materials. Two-dimensional (2D) materials, including graphene, are attracting considerable attention for their unique characteristics, and the ability to create van der Waals heterostructures allows for combining the advantageous features of different 2D materials sciopen.com.

Research is actively exploring the combination of graphene and other 2D materials like MXenes to create heterostructures for applications such as high-performance supercapacitors sciopen.com. These hybrid systems can overcome the limitations of individual materials and exhibit enhanced properties through synergistic interactions sciopen.com.

Graphite and graphene are being integrated with a variety of other materials, including molecules, nanoparticles, polymers, and inorganic materials, to form functional hybrid materials and composites researchgate.net. For example, graphene/metal nanocomposites, such as those combining silver nanowires with graphene derivatives, are being studied for their potential in electronic applications due to improved electrical conductivity researchgate.net.

The integration of graphite into hybrid systems also extends to creating porous hybrid materials for applications like CO₂ capture frontiersin.org. Graphene oxide, derived from graphite, serves as an excellent host matrix for accommodating organic molecules, inorganic pillars, or metal ions in its interlayer space to design these porous structures frontiersin.org. A pyrolysis step is often involved to generate high surface areas and controlled pore sizes in these hybrid materials frontiersin.org.

Furthermore, vertical heterostructures combining graphite films with other materials like molybdenum disulfide (MoS₂) are being developed for enhanced gas sensing applications researchgate.net. This approach combines the electrical transport properties of graphite with the chemical reactivity of MoS₂ edge sites, resulting in hybrid chemiresistors with high sensitivity researchgate.net. Hybrid van der Waals heterostructures are also being investigated for applications in organic transistors, focusing on the interface quality between organic materials and graphene to optimize charge injection anr.fr.

Advancements in In-Situ and Operando Characterization Techniques for Dynamic Processes

Advancements in in-situ and operando characterization techniques are crucial for understanding the dynamic processes occurring in graphite-based materials under relevant working conditions. These techniques allow researchers to probe material properties and transformations as they happen, providing fundamental insights that are not possible with ex-situ analysis aip.orgaip.org.

In the context of electrochemical systems, such as lithium-ion batteries where graphite is commonly used as an anode material, in-situ and operando techniques are vital for studying processes like lithium intercalation and the formation of the solid-electrolyte interphase (SEI) aip.orgacs.org. Techniques like in-situ nuclear magnetic resonance (NMR) spectroscopy can elucidate the local chemical environment and dynamics of atoms during charge and discharge cycles acs.org. Correlative surface characterization techniques are also employed to study the effects of electrolyte concentration on SEI formation on graphite electrodes aip.org.

Various spectroscopic and microscopic techniques are being adapted for in-situ and operando measurements of graphite and graphitic materials. These include infrared (IR) spectroscopy, Raman scattering spectroscopy, sum frequency generation vibrational spectroscopy (SFG-VS), and X-ray absorption spectroscopy (XAS) acs.org. Surface-enhanced spectroscopic techniques, such as surface-enhanced resonance Raman spectroscopy (SERRS) and surface-enhanced Raman scattering (SERS), are being developed using modified graphite or graphitic this compound electrodes to study electrochemical processes aip.org.

Challenges in in-situ and operando characterization include the need for techniques that can accommodate extreme temperatures, pressures, and chemical environments while maintaining their probing capabilities aip.orgaip.org. Despite these challenges, the development of advanced techniques is accelerating the understanding and development of improved functional materials based on graphite aip.orgaip.org. For example, in-situ X-ray computed tomography (XCT) is used to provide three-dimensional structural information and reveal the growth behavior of zinc dendrites in zinc-air batteries, which can utilize this compound-based catalysts like doped graphite oaepublish.com.

Sustainable Research Practices and Life Cycle Analysis of Graphitic Materials

Sustainable research practices and the application of Life Cycle Analysis (LCA) are becoming increasingly important in the field of graphitic materials. LCA is a crucial tool for evaluating the environmental footprint of materials and their production processes graphene-flagship.euminviro.com.

The production methods for graphitic materials, including chemical oxidation/reduction and exfoliation techniques, can have significant environmental impacts graphene-flagship.eu. LCA helps in identifying environmental hotspots throughout the material's life cycle, from resource extraction to disposal graphene-flagship.eugraphene-flagship.eu. Factors such as the choice of reactants, solvents, energy requirements, and processing parameters all influence the environmental footprint graphene-flagship.eugraphene-flagship.eu.

Research is focused on developing more sustainable production methods. For example, improving acid and solvent recovery rates in chemical exfoliation techniques can significantly reduce environmental impact graphene-flagship.eu. For CVD methods, increasing heat transfer efficiencies and using more efficient consumption of precursor gases, ideally derived from renewable sources, can enhance sustainability graphene-flagship.eu. Utilizing renewable energy sources in energy-intensive processes like the growth of graphitic materials on silicon is also crucial graphene-flagship.eu.

The use of waste materials as this compound sources for producing graphitic materials is another area of sustainable research graphene-flagship.eu. Graphitic waste materials, such as graphite from discarded batteries, are relatively easy to process and exfoliate, although residual contamination remains a concern graphene-flagship.eu. LCA studies are being conducted to assess the environmental impact of recycling graphite from spent lithium-ion batteries, highlighting the contributions of energy consumption and waste acid generation acs.orgresearchgate.net. These studies suggest that optimizing processes, such as limiting the amount of sulfuric acid used, can lead to significant reductions in environmental impact acs.orgresearchgate.net.

Integrating sustainable development principles at the early stages of commercial exploitation of advanced materials like graphite is considered very important graphene-flagship.eugraphene-flagship.eu. The goal is to ensure that the integration of graphite-enabled products into everyday life is compatible with circular economy principles graphene-flagship.eu. LCA provides the data needed to identify opportunities for improvement along the entire life cycle of graphitic material production processes graphene-flagship.eu.

Q & A

Q. Tables for Quick Reference

Technique Application Key Parameters
XRDCrystallinityd-spacing, FWHM of (002) peak
Raman SpectroscopyDefect densityID/IG ratio, laser wavelength
SEM-EDSMorphology & compositionAcceleration voltage, dwell time

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.